Carbamic azide, 2-naphthalenyl-
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Overview
Description
Carbamic azide, 2-naphthalenyl- is a chemical compound with the molecular formula C11H8N4O It is known for its unique structure, which includes a naphthalene ring attached to a carbamic azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic azide, 2-naphthalenyl- typically involves the reaction of 2-naphthylamine with phosgene to form 2-naphthyl isocyanate, which is then treated with sodium azide to yield the desired product . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Carbamic azide, 2-naphthalenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, where the azide group is converted to an isocyanate, which can further react to form ureas or carbamates.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Curtius Rearrangement: Heat and the presence of a suitable solvent.
Major Products
Amines: Formed through reduction reactions.
Isocyanates: Formed through rearrangement reactions.
Ureas and Carbamates: Formed from the reaction of isocyanates with water or alcohols.
Scientific Research Applications
Carbamic azide, 2-naphthalenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic azide, 2-naphthalenyl- involves its ability to undergo nucleophilic substitution and rearrangement reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules. In rearrangement reactions, the azide group is converted to an isocyanate, which can further react to form various products . These reactions often involve the formation of intermediates such as carbamic acids and isocyanates, which play crucial roles in the compound’s reactivity .
Comparison with Similar Compounds
Carbamic azide, 2-naphthalenyl- can be compared with other similar compounds, such as:
Carbamic acid, N-[2-(2-naphthalenyl)ethyl]-, 2-(1-methylethyl)phenyl ester: This compound also contains a naphthalene ring and a carbamic acid group, but differs in its ester functionality.
Carbamic acid: A simpler compound with the formula H2NCOOH, which lacks the naphthalene ring and has different reactivity and applications.
The uniqueness of carbamic azide, 2-naphthalenyl- lies in its combination of the naphthalene ring and the azide group, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
185691-79-6 |
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Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-diazo-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C11H8N4O/c12-15-14-11(16)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,16) |
InChI Key |
QVHLBVAUILLSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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